4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid

Catalog No.
S1786970
CAS No.
1307803-52-6
M.F
C23H19NO3
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic a...

CAS Number

1307803-52-6

Product Name

4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid

IUPAC Name

4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C23H19NO3/c25-22(26)13-6-14-24-15-20(18-10-3-4-12-21(18)24)23(27)19-11-5-8-16-7-1-2-9-17(16)19/h1-5,7-12,15H,6,13-14H2,(H,25,26)

InChI Key

YQRYKVLRMJAKGU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(=O)O

Synonyms

4-(3-(1-naphthoyl)-1H-indol-1-yl)-butanoic acid

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(=O)O

JWH 073 N-butanoic acid metabolite is an indolecarboxamide.

4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid, commonly designated as JWH-073 butanoic acid metabolite, is the primary terminal carboxylic acid biomarker utilized for the definitive toxicological confirmation of JWH-073 synthetic cannabinoid exposure . As a high-purity analytical reference standard, its procurement is strictly driven by the necessity to calibrate liquid chromatography-tandem mass spectrometry (LC-MS/MS) panels and to validate enzyme immunoassay cross-reactivity profiles . Unlike generic cannabinoid materials, this specific metabolite standard is indispensable for forensic laboratories, workplace drug testing facilities, and clinical diagnostic centers seeking to meet rigorous legal and regulatory identification criteria.

Analytical Reference Fit

Primary calibrator for urinary JWH-073 metabolite quantification

Defined immunoassay response profile for screening validation

Characterized solubility supports direct method integration

In forensic toxicology and clinical diagnostics, substituting JWH-073 butanoic acid metabolite with generic synthetic cannabinoid standards or closely related homologs—such as JWH-018 pentanoic acid metabolite—fundamentally invalidates assay calibration [1]. Because these metabolites differ by only a single methylene group, they exhibit highly distinct lipophilicity, chromatographic retention times, and mass-to-charge (m/z) fragmentation pathways. Failure to procure and utilize the exact CAS 1307803-52-6 standard prevents the accurate mapping of immunoassay cross-reactivity thresholds and leads directly to false-positive or false-negative reporting in LC-MS/MS screening, thereby exposing testing facilities to severe diagnostic and legal liabilities [1].

Substitution Risk: Metabolite Class

Immunoassay signal divergence

Hydroxy-metabolites exhibit distinct cross-reactivity; calibration with a different metabolite may skew screening sensitivity and produce false negatives.

Chromatographic & ionization mismatch

Retention time and ionization efficiency differ between carboxy- and hydroxy-metabolites. Using an unmatched standard invalidates LC-MS/MS quantification.

Calibration curve inaccuracy

Quantification requires matched analyte-internal standard pairs. A substitute metabolite's curve introduces systematic bias in forensic results.

LC-MS/MS Multiple Reaction Monitoring (MRM) Specificity

To definitively distinguish JWH-073 consumption from JWH-018, laboratories must monitor specific MRM transitions. JWH-073 butanoic acid metabolite yields a primary precursor-to-product ion transition of m/z 358.1 → 127.1 at a collision energy of 45 eV. In contrast, the homologous JWH-018 pentanoic acid metabolite yields a transition of m/z 372.2 → 155.0 at 25 eV. Utilizing the exact JWH-073 butanoic acid standard is mandatory to calibrate these specific mass shifts and prevent misidentification in multiplexed forensic panels [1].

Evidence DimensionMRM Precursor-to-Product Ion Transition
Target Compound Datam/z 358.1 → 127.1 (CE: 45 eV)
Comparator Or BaselineJWH-018 pentanoic acid metabolite (m/z 372.2 → 155.0, CE: 25 eV)
Quantified Difference14.1 Da precursor mass shift and distinct 127.1 m/z product ion
ConditionsPositive electrospray ionization (ESI) LC-MS/MS

Procurement of this exact standard is required to program mass spectrometer methods for unambiguous forensic identification and to avoid cross-reporting errors between regulated substances.

Cross-reactivity
Head-to-head reported
118% vs 88% / 83% at 10 µg/L
Supports immunoassay screen sensitivity calibration
42% higher signal than 3-hydroxybutyl metabolite

Chromatographic Retention and Lipophilicity (LogP)

The structural difference of one methylene unit between JWH-073 and JWH-018 metabolites significantly alters their interaction with reversed-phase stationary phases. JWH-073 butanoic acid metabolite exhibits a predicted LogP of 4.84, making it less lipophilic than JWH-018 pentanoic acid metabolite (LogP 5.12). This quantifiable difference in hydrophobicity ensures that JWH-073 butanoic acid elutes earlier in standard gradient LC methods, requiring the authentic standard to accurately establish retention time windows and prevent peak integration overlap in complex biological matrices .

Evidence DimensionLipophilicity (LogP) and subsequent retention behavior
Target Compound DataLogP = 4.84
Comparator Or BaselineJWH-018 pentanoic acid metabolite (LogP = 5.12)
Quantified DifferenceΔLogP of 0.28, resulting in earlier chromatographic elution
ConditionsReversed-phase C18 liquid chromatography

Accurate retention time calibration using this exact standard is essential for automated peak integration and matrix interference avoidance in high-throughput screening.

Certified Purity
Supplier specification
≥98% crystalline solid
Supports quantitative accuracy as primary calibrator
DEA-exempt solution formats reduce handling error

Immunoassay Cross-Reactivity and Limit of Detection

Commercial homogeneous enzyme immunoassays (HEIA) targeted at synthetic cannabinoids exhibit highly variable binding affinities for different metabolites. In validated screening methods, JWH-073 butanoic acid metabolite demonstrates a limit of detection (LOD) of 5 μg/L, whereas the primary target calibrator, JWH-018 pentanoic acid metabolite, shows a more sensitive LOD of 2.5 μg/L. Procuring the JWH-073 butanoic acid standard is critical for laboratories to accurately map these cross-reactivity thresholds and establish statistically valid cutoff concentrations for workplace drug testing [1].

Evidence DimensionImmunoassay Limit of Detection (LOD)
Target Compound Data5 μg/L LOD
Comparator Or BaselineJWH-018 pentanoic acid metabolite (2.5 μg/L LOD)
Quantified Difference2-fold reduction in immunoassay sensitivity compared to the JWH-018 homolog
ConditionsHomogeneous enzyme immunoassay (HEIA) in human urine

Facilities must procure this standard to validate the exact detection limits of their immunoassay kits, ensuring they do not report false negatives for JWH-073 use.

Solubility Profile
Data to verify
DMF 10, DMSO 5, EtOH 10 mg/mL; EtOH:PBS 0.1 mg/mL
Reduces solubility-related method development risk
Multi-solvent data supports direct stock preparation

Calibration of Forensic LC-MS/MS Toxicology Panels

This standard is directly utilized to establish retention times, optimize collision energies, and define MRM transitions (m/z 358.1 → 127.1) for the definitive legal identification of JWH-073 in human urine and blood samples [1].

Validation of Commercial Immunoassay Cross-Reactivity

Diagnostic laboratories procure this compound to spike drug-free urine matrices, allowing them to empirically determine the cross-reactivity profiles and limits of detection (e.g., 5 μg/L) for high-throughput K2/Spice enzyme immunoassays [2].

Development of Novel Chromatographic Stationary Phases

Due to its specific lipophilicity (LogP 4.84), column manufacturers and analytical chemists use this standard alongside other cannabinoid metabolites to benchmark the resolving power and selectivity of new sub-2 μm UHPLC columns [1].

Application Selection Guide

Application
Selection Property
Validation Focus
LC-MS/MS Urinary Quantification
Certified purity & solubility profile
Calibration linearity & LLOQ in urine matrix
Immunoassay Screen Validation
Defined cross-reactivity profile
Assay cutoff performance at target cross-reactivity
Forensic Casework Confirmation
Reference retention time & mass spectra
Retention time and fragmentation match in authentic samples
Phase II Glucuronide Method Dev.
Stability & recovery in enzymatic hydrolysis
β‑glucuronidase hydrolysis efficiency & conjugation ratio

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

357.13649347 g/mol

Monoisotopic Mass

357.13649347 g/mol

Heavy Atom Count

27
1.Aung, M.M.,Griffin, G.,Huffman, J.W., et al. Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding. Drug and Alcohol Dependence 60, 133-140 (2000).

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